6-Bromoisochroman-1,3-dione
Description
6-Bromoisochroman-1,3-dione is a bicyclic organic compound characterized by a fused isochroman ring system with two ketone groups at positions 1 and 3, and a bromine substituent at position 4. These compounds are naphthalic anhydride derivatives with bromine substitution, which significantly influences their electronic and steric profiles.
Properties
Molecular Formula |
C9H5BrO3 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
6-bromo-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C9H5BrO3/c10-6-1-2-7-5(3-6)4-8(11)13-9(7)12/h1-3H,4H2 |
InChI Key |
ALIXFQVQRAXYSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)OC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 6-bromoisochroman-1,3-dione derivatives and related compounds:
Key Observations :
- Electron-withdrawing substituents (e.g., Br, NO₂) increase electrophilicity and reactivity, as seen in the nitro-substituted derivative .
- Methoxy groups (electron-donating) improve solubility but reduce fluorescence compared to brominated analogues .
- Tautomerism in 4-substituted derivatives (e.g., 4-alkanoyl or 4-aroyl) influences fluorescence and antioxidant properties, which are absent in para-substituted nitro or cyano derivatives .
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